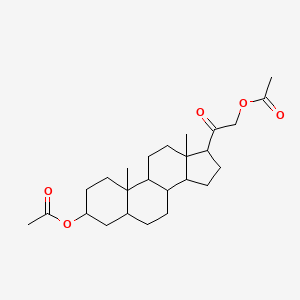

20-Oxopregnane-3,21-diyl diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(3-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h17-22H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELZDZIWKOZSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298772 | |

| Record name | 20-oxopregnane-3,21-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40129-02-0 | |

| Record name | NSC126127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-oxopregnane-3,21-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 20 Oxopregnane 3,21 Diyl Diacetate and Analogues

Stereoselective and Regioselective Synthesis Strategies

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules like 20-oxopregnane-3,21-diyl diacetate. The biological activity of steroids is often intrinsically linked to their three-dimensional structure, making the development of selective synthetic methods a critical area of research.

One-Pot Synthesis Approaches to 17α,21-Diacetoxy-20-oxopregnane Side Chains

A significant advancement in the synthesis of the corticosteroid side chain, specifically the 17α,21-diacetoxy-20-oxo functionality, has been the development of a convenient one-pot procedure. rsc.org This method provides a high-yield pathway to this crucial structural motif, starting from 20-oxopregnane oximes. rsc.org

Table 1: Key Transformations in the One-Pot Synthesis of the 17α,21-Diacetoxy-20-oxopregnane Side Chain

| Step | Reactant | Reagent(s) | Product | Key Transformation |

| 1 | 20-Oxopregnane oxime | Acetic anhydride (B1165640) | 20-Acetylamino-17(20)-ene derivative | Formation of an enamide |

| 2 | 20-Acetylamino-17(20)-ene derivative | Lead tetra-acetate in dry benzene (B151609) | 17α-Acetoxy-20-acetylimine | Acetoxylation at C-17 |

| 3 | 17α-Acetoxy-20-acetylimine | Acid | 20-Enamide | Rearrangement |

| 4 | 20-Enamide | Lead tetra-acetate | 21-Acetoxy-20-enamide | Acetoxylation at C-21 |

| 5 | 21-Acetoxy-20-enamide | Aqueous acid | 17α,21-Diacetoxy-20-oxopregnane | Hydrolysis to ketone |

Ring-Opening Reactions of Epoxysteroids in Pregnane (B1235032) Synthesis

The ring-opening of epoxysteroids is a powerful and versatile strategy in the synthesis of functionalized pregnane derivatives. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups with high regio- and stereoselectivity. The outcome of the ring-opening reaction is highly dependent on the reaction conditions, particularly whether it is performed under acidic or basic conditions.

Under basic or nucleophilic conditions, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This results in a trans-diaxial opening of the epoxide ring. In contrast, acid-catalyzed ring-opening can proceed through a mechanism with significant SN1 character. In this case, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.

This methodology is particularly relevant in the synthesis of pregnane derivatives where specific stereochemistry is required at positions C-5 and C-6. The use of 5β,6β-epoxysteroids as precursors allows for the introduction of substituents at these positions with defined stereochemistry.

Derivatization from Pregnane Precursors

The synthesis of this compound and its analogues can also be achieved through the derivatization of readily available pregnane precursors. A common starting material for such transformations is pregnenolone (B344588). For instance, the synthesis of 21-nitrogen substituted pregna-5,17(20)-dienes from pregnenolone has been reported, which involves the initial transformation of pregnenolone into 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one. researchgate.net This intermediate can then be further functionalized.

Another example involves the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione (B8063631) from 9α-hydroxyandrostenedione, a product of the bio-oxidative degradation of phytosterols. researchgate.net This multi-step synthesis involves the construction of the pregnane side chain using the cyanohydrin method, followed by dehydrogenation, epimerization, and iodination. researchgate.net Although this example leads to a more complex derivative, the initial steps of side-chain construction and functionalization are fundamental to the synthesis of various 20-oxopregnane compounds.

Precursors and Intermediate Compounds in the Synthesis of this compound

The successful synthesis of this compound relies on the availability and reactivity of key precursors and intermediate compounds. These molecules provide the necessary carbon skeleton and functional groups that are elaborated upon to construct the final target molecule.

Utilization of 20-Oxopregnane Oximes

As highlighted in the one-pot synthesis of the 17α,21-diacetoxy-20-oxopregnane side chain, 20-oxopregnane oximes are crucial starting materials. rsc.org Oximes are derivatives of ketones and are typically prepared by reacting the ketone with hydroxylamine. In the context of steroid synthesis, the 20-oxo group of a pregnane steroid can be readily converted to its corresponding oxime. This functional group transformation is key to initiating the reaction cascade that ultimately installs the diacetoxy functionality at the C-17 and C-21 positions. The use of the oxime allows for the specific sequence of reactions involving lead tetra-acetate to proceed efficiently.

Role of 5β,6β-Epoxy-20-oxopregnan-3β-yl Acetate (B1210297) as an Intermediate

The compound 5β,6β-epoxy-20-oxopregnan-3β-yl acetate is a valuable intermediate in the synthesis of various steroid derivatives. researchgate.net The presence of the 5β,6β-epoxide ring introduces a significant twist in the steroid nucleus and a flattening of the B ring. researchgate.net This epoxide functionality is a key handle for introducing further functionalization.

The stereochemistry of the epoxide ring dictates the outcome of its ring-opening reactions. Nucleophilic attack on the 5β,6β-epoxide typically occurs at C-6, leading to the formation of 5α-hydroxy-6β-substituted steroids. This regioselectivity is governed by the steric hindrance at C-5. The ability to introduce functional groups with defined stereochemistry at these positions makes 5β,6β-epoxy-20-oxopregnan-3β-yl acetate a critical building block for the synthesis of complex pregnane derivatives. While a direct conversion to this compound from this intermediate is not explicitly detailed in the provided context, its role in forming functionalized pregnane skeletons underscores its importance in the broader synthetic landscape.

Table 2: Key Precursors and Intermediates

| Compound Name | Structure | Role in Synthesis |

| 20-Oxopregnane oxime | Pregnane skeleton with an oxime group at C-20 | Starting material for the one-pot synthesis of the 17α,21-diacetoxy-20-oxopregnane side chain. rsc.org |

| 5β,6β-Epoxy-20-oxopregnan-3β-yl acetate | Pregnane skeleton with a 5β,6β-epoxide and a 3β-acetate | A key intermediate for introducing functional groups at C-5 and C-6 via ring-opening reactions. researchgate.net |

| Pregnenolone | (3β)-3-Hydroxypregn-5-en-20-one | A common and versatile starting material for the synthesis of various pregnane derivatives. researchgate.net |

| 9α-Hydroxyandrostenedione | 9-Hydroxyandrost-4-ene-3,17-dione | A precursor for the synthesis of complex pregnane derivatives, obtained from the biodegradation of phytosterols. researchgate.net |

Conversion of Sarsasapogenin Derivatives

The transformation of naturally occurring sapogenins, such as sarsasapogenin, into valuable pregnane derivatives represents a cornerstone of steroid chemistry. This conversion is historically significant, most notably through a process known as the Marker degradation, developed by Russell Earl Marker. wikipedia.orgacs.org This sequence of reactions provided a commercially viable route to progesterone (B1679170) and other steroid hormones from plant-based starting materials. wikipedia.orgyoutube.com

Sarsasapogenin, a steroidal sapogenin found in plants of the Smilax genus, possesses a spiro acetal (B89532) side chain that can be chemically cleaved to yield a pregnane skeleton. wikipedia.org The key to the Marker degradation is the reactivity of the ketone spiro acetal functionality. youtube.comwikipedia.org The process typically involves the following key steps:

Acetolysis : The process begins with the reaction of the sapogenin with acetic anhydride at high temperatures. This step opens the six-membered pyran ring of the spiro acetal side chain. youtube.com

Oxidation : The resulting intermediate is then subjected to oxidative cleavage, commonly using chromic acid, to break open the five-membered furan (B31954) ring. youtube.com

Hydrolysis and Elimination : Subsequent hydrolysis under basic conditions, followed by elimination, yields a 16-dehydropregnenolone (B108158) derivative. youtube.com

Reduction and Oxidation : The double bond at C-16 is then selectively hydrogenated. An Oppenauer oxidation can then be employed to convert the 3-hydroxyl group to a 3-keto group and shift the double bond from ring B to ring A, resulting in the formation of progesterone. thieme-connect.com

While the original Marker degradation focused on producing progesterone, this pregnane scaffold serves as a versatile precursor for this compound. Further synthetic modifications, such as hydroxylation at the C-21 position followed by acetylation of the hydroxyl groups at C-3 and C-21, would be required to arrive at the final target compound.

Table 1: Key Stages in the Conversion of Sarsasapogenin to a Pregnane Scaffold

| Step | Reagents | Key Transformation |

| 1. Acetolysis | Acetic Anhydride (Ac₂O) | Opening of the pyran ring of the spiro acetal. |

| 2. Oxidation | Chromic Acid (CrO₃) | Cleavage of the furan ring. |

| 3. Hydrolysis & Elimination | Base (e.g., NaOH) | Formation of a 16-dehydropregnenolone derivative. |

| 4. Reduction & Oxidation | H₂, Catalyst; Oppenauer oxidation | Saturation of the C-16 double bond and formation of the progesterone core structure. |

Generation of 17α-Acetoxy-20-acetylimines

The synthesis of pregnane analogues containing a 17α-acetoxy-20-acetylimine moiety introduces a nitrogen-containing functional group at the C-20 position, significantly altering the molecule's chemical properties. The generation of such structures can be envisioned through a multi-step sequence starting from a suitable pregnane precursor, typically one bearing a 17α-hydroxyl and a 20-keto group.

A plausible synthetic pathway would involve:

Acetylation of the 17α-hydroxyl group : The tertiary hydroxyl group at the C-17 position can be acetylated using standard acetylating agents like acetic anhydride or acetyl chloride in the presence of a suitable base to yield the 17α-acetoxy derivative.

Formation of a 20-imine : The 20-keto group can be converted to an imine through a condensation reaction with a primary amine.

N-acetylation of the 20-imine : The resulting imine can then be N-acetylated to form the final 20-acetylimine.

This sequence allows for the controlled introduction of the desired functionalities onto the pregnane side chain.

Modified Synthetic Routes for Pregnane Analogues

The modification of the fundamental pregnane structure through the alteration of its ring system or the introduction of heteroatoms has led to the development of a wide array of novel steroid analogues.

Synthesis of Norsteroid Derivatives with Altered Ring Structures

The synthesis of norsteroid derivatives involves the removal of one or more carbon atoms from the steroid skeleton. A prominent class of such compounds are the 19-norpregnanes, which lack the methyl group at the C-10 position. wikipedia.org The synthesis of 19-norpregnane derivatives can be achieved from 19-hydroxy-3-keto-Δ⁴-steroids by treatment with a secondary amine to form a 19-nor-3,5-diene-3-amine, which is subsequently hydrolyzed. google.com For instance, 19-norprogesterone (B1209251) has been synthesized from diosgenin (B1670711) via a 19-nordiosgenin intermediate. nih.gov

Another significant modification involves the cleavage of one of the steroidal rings, leading to seco-pregnane derivatives. For example, D-seco-pregnenes can be synthesized through a Grob fragmentation of a suitable pregnane precursor. researchgate.net These open-ring structures offer unique conformational flexibility and present opportunities for further chemical elaboration. researchgate.net

Table 2: Examples of Norsteroid Derivatives with Altered Ring Structures

| Derivative Class | Structural Modification | Synthetic Precursor Example |

| 19-Norpregnanes | Removal of the C-19 methyl group. | 19-Hydroxyprogesterone. google.com |

| D-Seco-pregnenes | Cleavage of the D-ring. | 3β,16α-diacetoxy-20R-p-toluenesulfonyloxypregn-5-ene. researchgate.net |

Incorporation of Heteroatoms: Azasteroids

The replacement of one or more carbon atoms in the steroid nucleus with a nitrogen atom gives rise to a class of compounds known as azasteroids. wikipedia.org This incorporation of a heteroatom can dramatically influence the biological and chemical properties of the resulting molecule. The synthesis of azasteroids often requires the oxidative cleavage of one of the steroidal rings to introduce the nitrogen atom. wikipedia.org

For example, 4-azapregnane derivatives can be synthesized from progesterone. The first step involves an oxidative cleavage of the A-ring to form a seco-acid, which is then subjected to an azacyclization reaction to yield the 4-azapregn-4-ene-3,20-dione.

Similarly, 6-azasteroids have been synthesized from pregnenolone. The synthetic route proceeds through a 7-azido-5-oxo-6-nor-5,7-secopregnane intermediate, with the 6-azapregnane core being constructed via a Staudinger (aza-Wittig) reaction. wikipedia.org

Stereochemical Control in Pregnane Side-Chain Elaboration

Several strategies have been developed to achieve stereochemical control. One approach involves the use of a 17α-ethynyl carbinol acetate. Treatment of this precursor with zinc can lead to the formation of an allenyl steroid intermediate, which can then be oxidized to generate 17α-hydroxy-20-oxo-pregnanes with specific stereochemistry. rsc.org

Another method for stereochemical control is hydroxyl-directed hydrogenation. For example, the use of Crabtree's catalyst can achieve a stereoselective reduction of a C14-C15 double bond, guided by a nearby hydroxyl group, which helps to establish the desired trans-fusion of the C and D rings. nih.gov Furthermore, rearrangement processes have been employed to formally invert the stereochemistry at the C-13 quaternary center, allowing access to unnatural steroid isomers. nih.gov The isomeric configurations at the C-20 position have been shown to be important factors that significantly influence the potency of some steroidal compounds.

Iv. Chemical Reactivity and Derivatization Studies of 20 Oxopregnane 3,21 Diyl Diacetate

Functional Group Transformations at C-3 and C-21 Positions

The acetate (B1210297) groups at the C-3 and C-21 positions of 20-oxopregnane-3,21-diyl diacetate are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding hydroxyl groups. The relative ease of hydrolysis can sometimes be selective, allowing for the differential protection and manipulation of these positions. For instance, selective hydrolysis of the C-21 acetate can be achieved under specific reaction conditions, paving the way for further derivatization at this primary position.

Furthermore, the introduction of the C-21 acetate group is a key step in the synthesis of corticosteroids. A notable method involves the reaction of a 20-enamide derivative with lead tetra-acetate, which efficiently introduces an acetoxy group at the C-21 position. This transformation is a crucial part of a convenient 'one-pot' synthesis of the 17α,21-diacetoxy-20-oxopregnane side-chain. rsc.org

Reactions Involving the 20-Oxo Group

The 20-oxo group is a hub of reactivity, participating in a variety of transformations that lead to the formation of novel and synthetically useful pregnane (B1235032) derivatives. These reactions often proceed with high regio- and stereoselectivity, a testament to the well-defined conformational nature of the steroid nucleus.

A key transformation of the 20-oxo group involves its conversion to a 20-oxime, which can then be transformed into a 20-acetylamino-17(20)-ene derivative. This conversion is a critical step in a synthetic route towards the corticosteroid side-chain. The resulting enamine derivative is a versatile intermediate, amenable to further functionalization. For example, treatment of 20-acetylamino-17(20)-ene derivatives with lead tetra-acetate in a non-polar solvent like dry benzene (B151609) results in the formation of 17α-acetoxy-20-acetylimines. rsc.org

| Starting Material | Reagents | Product | Reference |

| 20-Oxopregnane Oxime | Acetic Anhydride (B1165640) | 20-Acetylamino-17(20)-ene derivative | rsc.org |

| 20-Acetylamino-17(20)-ene derivative | Lead tetra-acetate in dry benzene | 17α-Acetoxy-20-acetylimine | rsc.org |

The 17α-acetoxy-20-acetylimines, formed from 20-acetylamino-17(20)-ene derivatives, undergo a facile rearrangement to 20-enamides upon treatment with acid. rsc.org This rearrangement is a pivotal step in the construction of the dihydroxyacetone side chain characteristic of many corticosteroids. The resulting 20-enamides are stable and can be isolated in high yields. This acid-catalyzed rearrangement highlights the intricate interplay of functional groups within the steroid's D-ring.

| Intermediate | Condition | Product | Reference |

| 17α-Acetoxy-20-acetylimine | Acid | 20-Enamide | rsc.org |

Epoxide Ring-Opening Reactions and Subsequent Transformations

The introduction of an epoxide ring into the pregnane skeleton opens up a plethora of synthetic possibilities through subsequent ring-opening reactions. While specific examples starting directly from this compound are not extensively documented, the principles of steroidal epoxide chemistry are well-established. Epoxidation of an unsaturated precursor, followed by nucleophilic ring-opening, can introduce a variety of functional groups with defined stereochemistry. The regioselectivity of the ring-opening is often influenced by steric and electronic factors within the steroid molecule.

Introduction of Additional Functional Groups (e.g., Halogens, Hydroxyls)

The 20-oxopregnane framework can be further elaborated by the introduction of additional functional groups, such as halogens and hydroxyls. As mentioned previously, a hydroxyl group can be introduced at the C-21 position via the formation and subsequent hydrolysis of a C-21 acetate. rsc.org This is a fundamental transformation in steroid synthesis.

Vi. Structure Activity Relationship Sar and Design of Novel Pregnane Based Compounds

Correlating Structural Modifications with Biochemical Activities

The pregnane (B1235032) skeleton is a versatile platform where even minor chemical modifications can lead to profound changes in biochemical activity. The presence and nature of functional groups on the steroid nucleus and the C-17 side chain are pivotal in defining the pharmacological profile of these compounds.

For instance, the introduction of different substituents can modulate the activity of pregnane derivatives as inhibitors of enzymes involved in steroid metabolism. Research on various pregnane analogues has demonstrated that modifications at positions C-3, C-17, and C-21 are particularly critical. The acetate (B1210297) groups at the C-3 and C-21 positions in 20-Oxopregnane-3,21-diyl diacetate are expected to influence its solubility, membrane permeability, and susceptibility to enzymatic hydrolysis, thereby affecting its pharmacokinetic and pharmacodynamic properties.

Studies on related pregnane derivatives have shown that the nature of the ester group at C-21 can impact inhibitory activity against enzymes like 17α-hydroxylase/C17,20-lyase, a key enzyme in androgen biosynthesis. While hydrophobic substituents at the 20-position can lead to a loss of inhibitory activity, polar groups are often favored. nih.gov The 20-oxo group in the subject compound, combined with the 21-acetoxy group, presents a specific electronic and steric environment that would determine its binding affinity to target proteins.

The table below summarizes the influence of structural modifications on the biochemical activities of various pregnane derivatives, providing insights into the potential activities of this compound.

| Pregnane Derivative | Structural Modification | Observed Biochemical Activity | Reference |

| Pregn-5-en-3β-ol derivatives | Modifications at the 17,20-side chain and D-ring | Potent inhibitors of human testicular 17α-hydroxylase/C17,20-lyase | nih.gov |

| 20-oxime and 20β-ol pregnene derivatives | Introduction of polar substituents at C-20 | Enhanced inhibitory activity against 17α-hydroxylase/C17,20-lyase | nih.gov |

| 20-dimethylhydrazone pregnene derivatives | Introduction of hydrophobic substituents at C-20 | Devoid of inhibitory activity against 17α-hydroxylase/C17,20-lyase | nih.gov |

Rational Design of Pregnane Diacetate Analogues

The principles of rational drug design are instrumental in the development of novel pregnane diacetate analogues with enhanced potency and selectivity for specific biological targets. This approach relies on a detailed understanding of the three-dimensional structure of the target protein and the mode of binding of the ligand.

The design of novel inhibitors often involves modifying the lead compound to optimize its interactions with the active site of an enzyme or the ligand-binding domain of a receptor. For instance, in designing inhibitors for steroidogenic enzymes, the pregnane scaffold can be decorated with functional groups that can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with key amino acid residues in the active site. The rational design of inhibitors for enzymes like Ras prenyltransferase has been a subject of study. nih.gov

The pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport, is another important target for pregnane derivatives. nih.govnih.gov The design of PXR agonists or antagonists can be guided by the known structure of its ligand-binding domain, which is known to be large and promiscuous, accommodating a wide variety of ligands. nih.gov Structural information on how pregnane derivatives bind to PXR can aid in the design of new analogues with tailored activities.

The following table outlines key considerations in the rational design of pregnane diacetate analogues.

| Design Strategy | Objective | Example Application |

| Structure-Based Design | Enhance binding affinity and selectivity | Modifying substituents on the pregnane ring to fit the active site of a target enzyme like a cytochrome P450. nih.gov |

| Ligand-Based Design | Mimic the pharmacophore of known active compounds | Synthesizing analogues with similar electronic and steric properties to a known potent inhibitor. |

| Modulation of Physicochemical Properties | Improve pharmacokinetic profile | Altering the number and position of acetate groups to optimize solubility and membrane permeability. |

Impact of Ring System Alterations (e.g., Norsteroids, Abeo-steroids) on Activity

Norsteroids, which lack the methyl group at C-19, often exhibit altered hormonal activities compared to their parent compounds. For example, some 19-norpregnane derivatives have been investigated for their progestational and contraceptive effects. The absence of the C-19 methyl group can influence the conformation of the A-ring and its interaction with steroid receptors.

Abeo-steroids, featuring rearranged steroidal skeletons, present a more drastic alteration of the molecular architecture. These changes can lead to novel biological activities or a shift in the selectivity profile. The altered stereoelectronic properties of abeo-steroids can result in different binding modes to receptors and enzymes.

The impact of these ring system alterations is summarized in the table below.

| Ring System Alteration | Description | Potential Impact on Biological Activity |

| Norsteroids | Removal of a methyl group, typically at C-10 (C-19). | Changes in hormonal activity and receptor binding affinity. |

| Abeo-steroids | Rearrangement of the steroidal ring system (e.g., ring expansion or contraction). | Leads to novel biological profiles and altered selectivity for targets. |

Stereochemical Influences on Molecular Recognition and Biological Efficacy

Stereochemistry plays a paramount role in the biological activity of pregnane derivatives. The spatial arrangement of atoms and functional groups is critical for the precise molecular recognition by biological targets. Even subtle changes in the stereochemistry at a single chiral center can lead to a complete loss of activity or a switch from an agonist to an antagonist profile.

The stereochemistry of the substituents on the pregnane ring system, particularly at positions C-3, C-5, and C-17, as well as the stereochemistry of the side chain at C-17, are crucial determinants of biological efficacy. For example, the orientation of the hydroxyl or acetoxy group at C-3 (α or β) can significantly influence the interaction with steroid receptors.

In the context of this compound, the stereochemistry at C-3 and any other chiral centers would be critical. Studies on related pregnane derivatives have highlighted the importance of the stereoconfiguration at the 20-position. For instance, 20β-hydroxy derivatives of pregnene have been shown to be more potent inhibitors of 17α-hydroxylase/C17,20-lyase than their 20α-isomers. nih.gov This underscores the high degree of stereospecificity required for effective binding to the enzyme's active site. The synthesis of diastereomerically pure compounds is often essential to fully characterize their biological activities. nih.gov

The table below highlights the importance of stereochemistry in the biological activity of steroidal compounds.

| Stereochemical Feature | Influence on Biological Activity | Example | Reference |

| Configuration at C-3 | Affects binding to steroid receptors and metabolic stability. | The orientation of the 3-hydroxyl group in androgens and estrogens is critical for receptor affinity. | |

| Configuration at C-17 | Determines the orientation of the side chain and its interaction with target proteins. | The stereochemistry of the 17-hydroxyl group distinguishes between androgens and estrogens. | |

| Configuration at C-20 | Influences the potency of enzyme inhibition. | 20β-hydroxypregnenes are more potent inhibitors of 17α-hydroxylase/C17,20-lyase than 20α-isomers. | nih.gov |

Vii. Quantitative Analytical Techniques in 20 Oxopregnane 3,21 Diyl Diacetate Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental to the analysis of steroids, enabling the separation of complex mixtures and the quantification of individual components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pregnane (B1235032) steroids due to its versatility and applicability to a wide range of polar and nonpolar compounds. acs.orgpensoft.net For compounds like 20-Oxopregnane-3,21-diyl diacetate, reversed-phase HPLC is commonly employed. acs.org

Key Features of HPLC Methods for Steroid Analysis:

Stationary Phases: Octadecylsilyl silica (B1680970) (C18) columns are frequently used, offering excellent separation for many steroids. acs.org The choice of column can significantly impact the resolution between closely related steroid structures. acs.org

Mobile Phases: Gradient elution using mixtures of solvents like acetonitrile, methanol, and water is often necessary to achieve optimal separation of multiple steroid compounds within a single run. acs.orgoup.com

Detection Methods: Ultraviolet-Visible (UV-Vis) detection is a common and robust method for quantifying steroids that possess a chromophore. oup.comnih.gov For instance, many corticosteroids are detected at wavelengths around 240-254 nm. acs.orgpensoft.net When a compound lacks a strong UV chromophore, derivatization or alternative detection methods are required.

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Prednisolone | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) | Gradient of acetonitrile/tetrahydrofuran/water | UV at 254 nm | acs.org |

| Dexamethasone Acetate (B1210297) | Lichrospher 100 RP-18 (250 mm × 4 mm, 5 µm) | Isocratic; methanol:water (65:35 v/v) | UV at 239 nm | pensoft.net |

| Designer Steroids (e.g., 1-androsterone) | Not specified | Not specified | HPLC-UV | nih.gov |

| Androstenone | Luna 5 µm C18 (250 × 4.60 mm) | Not specified in detail | HPLC | mdpi.com |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable steroids. For non-volatile steroids, derivatization is often required to increase their volatility. GC-MS has been instrumental in steroid profiling, especially in the context of metabolomics. For example, it has been used to analyze steroid metabolite profiles in patients with adrenal tumors, helping to distinguish between benign and malignant conditions with high sensitivity and specificity. nih.gov This approach allows for the identification of a unique "fingerprint" of steroid metabolites associated with specific diseases. nih.gov

Mass Spectrometry-Based Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the quantification of steroids, making it an indispensable tool in modern analytical research.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered a gold standard for the quantitative analysis of steroids in biological fluids. nih.gov This technique provides highly specific, selective, and sensitive quantification with reduced sample preparation requirements. nih.gov LC-MS/MS is widely used for pharmacokinetic studies and the identification of metabolites in plasma and urine. nih.gov A simple and reliable method for quantifying neuroactive steroids and their precursors from serum has been developed using HPLC-MS/MS, demonstrating the power of this technique in clinical research. nih.gov The method can achieve detection limits in the ng/mL range and offers high precision and accuracy. nih.gov

The vast amount of data generated by techniques like GC-MS and LC-MS in steroid analysis necessitates sophisticated data analysis methods. Steroid metabolomics combines mass spectrometry-based steroid profiling with machine learning algorithms to analyze complex datasets. nih.govoup.com This approach has proven to be a powerful discovery tool for identifying biomarkers and developing diagnostic methods. oup.commetwarebio.com For instance, machine learning-based analysis of steroid data has been used to identify a distinct malignant steroid signature in adrenocortical carcinoma. nih.gov This methodology can also be applied to monitor disease recurrence post-surgery. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis spectrophotometry if applicable for specific assays)

UV-Visible spectrophotometry can be a simple, rapid, and cost-effective method for the quantification of steroids, particularly in pharmaceutical formulations. sid.ir This technique is applicable when the steroid has a suitable chromophore or can be reacted to form a colored product. For some corticosteroids, a method involving oxidation with iron (III) and subsequent complex formation to produce a colored compound that absorbs at 780 nm has been developed. sid.ir The precision of such methods can be high, with low standard deviations reported. sid.ir Furthermore, semi-quantitative determination of designer steroids has been achieved using HPLC with UV detection by comparing their molar absorptivity to readily available steroid standards. nih.gov Capillary electrophoresis coupled with UV-visible absorbance detection has also been used to achieve low detection limits for steroids, in the range of 0.2 to 2 ng/mL. nih.gov

| Corticosteroid | Method | Wavelength (λmax) | Linear Range | Reference |

|---|---|---|---|---|

| Prednisolone, Dexamethasone, etc. | Oxidation with Fe(III) and complexation | 780 nm | Not specified | sid.ir |

| Triamcinolone | Direct UV-VIS Spectrophotometry | 240 nm | 10-50 µg/ml | researchgate.net |

Viii. Computational and Theoretical Studies of 20 Oxopregnane 3,21 Diyl Diacetate

Quantum Mechanical (QM) Calculations for Molecular Geometry and Conformation

Quantum mechanical calculations are foundational in computational chemistry for determining the electronic structure and, consequently, the three-dimensional geometry of molecules. These methods solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution and energy levels. For a steroid derivative like 20-Oxopregnane-3,21-diyl diacetate, QM calculations can predict the most stable arrangement of its atoms in space, known as the equilibrium geometry. This includes predicting bond lengths, bond angles, and dihedral angles that define the characteristic steroid ring structure and the orientation of the acetate (B1210297) side chains.

The Ab Initio Roothaan Hartree-Fock (RHF) method is a specific type of quantum mechanical calculation that approximates the many-electron Schrödinger equation without the use of empirical parameters. It is a powerful tool for predicting the conformational preferences of molecules. In the case of this compound, RHF calculations would be employed to determine the lowest energy conformation of the molecule. This involves systematically exploring the potential energy surface of the molecule by rotating flexible bonds, such as those in the acetate side chains, to identify the most stable spatial arrangement.

While specific data for this compound is not available, a hypothetical output from such a calculation is presented below to illustrate the type of information that would be obtained.

Hypothetical Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Predicted Value |

|---|---|

| C3-O Bond Length (Å) | 1.43 |

| C21-O Bond Length (Å) | 1.42 |

| C20=O Bond Length (Å) | 1.21 |

| C3-O-C(acetate) Angle (°) | 118.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations to Study Conformational Flexibility

While QM calculations provide a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and calculating the forces between all atoms at very short time intervals.

These simulations can reveal the flexibility of the steroid backbone and the rotational freedom of the diacetate groups. Understanding the conformational landscape is crucial, as the biological activity of a molecule can depend on its ability to adopt specific shapes to interact with biological targets like enzymes or receptors. The results of an MD simulation are often analyzed to identify predominant conformations and the transitions between them.

In Silico Prediction of Reactivity and Interaction Potentials

In silico methods for predicting reactivity and interaction potentials use the electronic structure information obtained from QM calculations to forecast how a molecule will behave in a chemical reaction or how it will interact with other molecules. For this compound, these predictions could include identifying sites susceptible to nucleophilic or electrophilic attack.

Furthermore, the interaction potential of the molecule with a biological target, such as a protein binding pocket, can be estimated. This is often done through molecular docking simulations, where the molecule is computationally "placed" into the binding site of a protein to predict its binding affinity and orientation. These predictions are instrumental in the early stages of drug discovery for assessing the potential of a compound to be a therapeutic agent.

Ix. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Complex Pregnane (B1235032) Derivatives

The synthesis of complex pregnane derivatives remains a significant challenge, often requiring multi-step, low-yield processes. nih.gov Future research will increasingly focus on the development of more efficient and selective synthetic methodologies. A particularly promising area is the use of chemoenzymatic strategies, which combine the precision of biological catalysts with the versatility of chemical reactions.

Recent studies have demonstrated the power of this approach. For instance, a two-step chemoenzymatic strategy has been designed for the synthesis of certain steroid drugs, utilizing a computationally designed P450 monooxygenase. acs.org This method allows for regio- and stereoselective synthesis on a gram scale with high isolated yields, showcasing its potential for industrial applications. acs.org Another chemoenzymatic approach has been developed for the efficient synthesis of steroidal drugs from biorenewable phytosterols, achieving a high yield of key intermediates. nih.govacs.org

Furthermore, the synthesis of pregnane derivatives with novel functionalities, such as those incorporating triazole or imidazole (B134444) rings at the C-21 position, is an active area of investigation. nih.gov These modifications can lead to compounds with interesting biological activities, including potential anticancer properties. nih.govnih.gov The development of synthetic routes to polyhydroxy derivatives and pregnane glycosides also continues to be an area of focus. researchgate.net

Future efforts will likely involve:

The discovery and engineering of novel enzymes, such as hydroxysteroid dehydrogenases and P450 monooxygenases, for more precise and efficient steroid modifications. nih.govrsc.org

The use of readily available starting materials, such as phytosterols, to create more sustainable and cost-effective synthetic pathways. nih.govacs.org

Table 1: Examples of Novel Synthetic Approaches for Pregnane Derivatives

| Synthetic Approach | Key Features | Example Application | Reference(s) |

| Chemoenzymatic Synthesis | Combination of biocatalytic and chemical steps for high selectivity and yield. | Synthesis of Trenbolone and other steroidal drugs. | acs.org |

| Biotransformation of Phytosterols | Use of microbial strains to convert renewable plant sterols into valuable steroid intermediates. | Production of precursors for dydrogesterone (B1671002) and other APIs. | nih.govacs.org |

| Functionalization at C-21 | Introduction of heterocyclic moieties to explore new biological activities. | Synthesis of triazole and imidazole derivatives of pregnenolone (B344588). | nih.gov |

| Synthesis of Glycosides | Attachment of sugar moieties to alter solubility and biological properties. | Preparation of pregnane glycosides from pregnenolone derivatives. | researchgate.net |

Advanced Structural Biology Approaches to Understand Receptor Binding Mechanisms

Understanding how pregnane derivatives interact with their protein targets at a molecular level is crucial for the design of new and more effective therapeutic agents. The pregnane X receptor (PXR), a key regulator of xenobiotic metabolism, is a primary target for many pregnane compounds. nih.govoup.comwikipedia.org PXR is known for its promiscuous ligand-binding pocket, which can accommodate a wide variety of structurally diverse molecules. oup.comnih.govnih.gov

Advanced structural biology techniques, such as X-ray crystallography, are providing unprecedented insights into the binding mechanisms of PXR. nih.govrcsb.org Crystal structures of the PXR ligand-binding domain (LBD) in complex with various ligands have revealed the molecular basis for its broad specificity. nih.govnih.govnih.gov These studies have shown that the PXR binding pocket is large and spherical, with a number of "hot spots" that contribute significantly to the binding free energy. nih.govnih.gov

Future research in this area will likely focus on:

Solving the crystal structures of PXR in complex with a wider range of pregnane derivatives to build a more comprehensive understanding of ligand recognition.

Utilizing computational solvent mapping and other in-silico techniques to further characterize the binding pocket and predict the binding modes of novel ligands. nih.govnih.gov

Investigating the structural basis of PXR activation and the role of coactivator proteins in the transcriptional regulation of target genes. nih.govrcsb.org

Developing PXR antagonists, which could be valuable for controlling drug metabolism and preventing adverse drug-drug interactions. nih.gov

Table 2: Key Receptors and Structural Insights for Pregnane Derivatives

| Receptor | Function | Structural Insights from Research | Reference(s) |

| Pregnane X Receptor (PXR) | Senses foreign toxic substances and regulates their metabolism. | Large, spherical, and promiscuous ligand-binding pocket with defined "hot spots". | nih.govoup.comwikipedia.orgnih.govnih.gov |

| Progesterone (B1679170) Receptor (PR) | Mediates the effects of progesterone. | Docking studies and 3D-QSAR models have been used to predict ligand affinity. | nih.gov |

| Androgen Receptor (AR) | Mediates the effects of androgens. | Docking studies have been used to assess the interaction of pregnane derivatives. | nih.gov |

Development of New Analytical Tools for Tracing Pregnane Metabolites and Derivatives

The analysis of pregnane metabolites and their derivatives in biological systems is essential for understanding their pharmacokinetics, metabolism, and mechanisms of action. The complexity of steroid metabolism, however, presents a significant analytical challenge. nih.gov

Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), has become the cornerstone of steroid analysis. nih.govnih.govsciex.commdpi.commdpi.com These methods offer high sensitivity and specificity, allowing for the simultaneous quantification of a wide range of steroid metabolites. nih.govnih.govsciex.commdpi.com

Recent advances in analytical technology are further enhancing our ability to trace pregnane derivatives:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides improved resolution and sensitivity, enabling the detection and quantification of low-abundance metabolites. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) , such as that available on ZenoTOF systems, allows for the sensitive quantification and qualitative characterization of steroid structures. sciex.com

Electron-Activated Dissociation (EAD)-based fragmentation provides diagnostic fragments that can distinguish between steroid isomers and isobars. sciex.com

Solid-Phase Extraction (SPE) is a valuable sample preparation technique for purifying and concentrating steroid metabolites from complex biological matrices. nih.gov

Future developments in this area will likely involve the creation of more comprehensive and standardized analytical protocols for steroid profiling, as well as the application of these techniques in clinical settings for disease diagnosis and monitoring. mdpi.commdpi.com

Application of Machine Learning and Artificial Intelligence in Pregnane Structure-Activity Prediction

The vast chemical space of possible pregnane derivatives makes the experimental screening of every compound for biological activity impractical. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to address this challenge by predicting the biological activity of new compounds based on their chemical structure. nih.govnih.govtandfonline.comacs.orgyoutube.com

Quantitative structure-activity relationship (QSAR) models are a key application of ML in this field. nih.govnih.govresearchgate.netwikipedia.org These models establish a mathematical relationship between the structural or physicochemical properties of a molecule and its biological activity. wikipedia.org For example, QSAR models have been successfully developed to predict the activation of the pregnane X receptor (PXR) by various chemicals. nih.govnih.gov

Different ML algorithms, such as recursive partitioning, random forest, and support vector machines, have been employed to build these predictive models. nih.gov These models can be used for high-throughput virtual screening to identify potential PXR activators, which can help in predicting potential drug-drug interactions. nih.gov

Future applications of ML and AI in pregnane research include:

Developing more accurate and robust QSAR models by incorporating larger and more diverse datasets.

Using deep learning and other advanced AI techniques to predict a wider range of biological activities and toxicities. youtube.com

Integrating ML models with other computational tools, such as molecular docking, to gain a more comprehensive understanding of structure-activity relationships. nih.govresearchgate.net

Applying these predictive models to the design of novel pregnane derivatives with desired therapeutic properties.

Interdisciplinary Research Integrating Chemical and Biological Sciences for Steroid Discovery

The future of steroid discovery, including the development of novel pregnane-based therapeutics, lies in a highly interdisciplinary approach that integrates chemical and biological sciences. mayoclinic.org This collaborative effort is essential for navigating the complexity of steroid biology and translating basic research findings into clinical applications.

Key areas of interdisciplinary research include:

Chemoenzymatic Synthesis and Biocatalysis: The collaboration between synthetic chemists and enzymologists is crucial for developing novel and efficient routes to complex steroids. acs.orgrsc.orgcip.com.cn

Structural Biology and Computational Chemistry: The integration of experimental structural data with computational modeling is essential for understanding receptor-ligand interactions and guiding the design of new drugs. nih.govnih.govnih.gov

Analytical Chemistry and Metabolomics: The development and application of advanced analytical techniques are fundamental to understanding the metabolic fate and biological effects of pregnane derivatives. nih.govnih.govmdpi.commdpi.com

Pharmacology and Systems Biology: A systems-level understanding of how pregnane derivatives modulate cellular networks and physiological processes is necessary to predict their therapeutic efficacy and potential side effects.

Recent discoveries, such as the identification of novel steroid derivatives from marine organisms, highlight the importance of exploring diverse natural sources for new lead compounds. nih.gov The structural and biological characterization of these compounds often requires a combination of sophisticated spectroscopic techniques, synthetic chemistry, and biological assays. nih.gov

By fostering collaboration between researchers in these and other related fields, the scientific community can accelerate the pace of steroid discovery and unlock the full therapeutic potential of pregnane and other steroid scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.